molecular formula C17H24BNO3 B1484446 N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) cyclopropanecarboxamide CAS No. 1231892-79-7

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) cyclopropanecarboxamide

Cat. No. B1484446
CAS RN: 1231892-79-7
M. Wt: 301.2 g/mol
InChI Key: GGTGHGYPJZUIRE-UHFFFAOYSA-N
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Description

The compound is a derivative of boronic acid, specifically a boronic ester . Boronic acids and their derivatives are important in organic chemistry and medicine. They are used in various transformation processes due to their high stability, low toxicity, and high reactivity .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction and conformational analysis . The actual values are compared with those calculated by density functional theory (DFT), showing that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

Boronic esters are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods . For example, the refractive index, boiling point, and density of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane have been reported .

Scientific Research Applications

Synthesis and Crystal Structure

Compounds similar to "N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) cyclopropanecarboxamide" are synthesized through multi-step substitution reactions. The structures of these compounds are confirmed using various spectroscopic methods, including FTIR, 1H, and 13C NMR spectroscopy, as well as mass spectrometry. Single-crystal X-ray diffraction provides crystallographic and conformational analyses. Density Functional Theory (DFT) calculations are used to compare molecular structures with X-ray diffraction values, indicating consistent molecular structures optimized by DFT with those determined by X-ray diffraction. The studies also explore molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds (Huang et al., 2021).

Vibrational Properties and Chemical Reactivity

Further research into these compounds includes analysis of vibrational properties and theoretical studies on spectroscopic data (UV-Visible, 13C NMR), geometrical parameters, and molecular electrostatic potential. DFT and TD-DFT calculations provide insights into the electronic structure and chemical reactivity of these molecules (Wu et al., 2021).

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds may cause irritation to the skin, eyes, and respiratory tract . It’s recommended to avoid contact and inhalation .

Future Directions

Boronic acid compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They also have potential applications in the construction of stimulus-responsive drug carriers .

properties

IUPAC Name

N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-11-13(18-21-16(2,3)17(4,5)22-18)7-6-8-14(11)19-15(20)12-9-10-12/h6-8,12H,9-10H2,1-5H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTGHGYPJZUIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) cyclopropanecarboxamide

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